Naphtho[1,2-d]thiazolium, 2-[2-[[3-(2-carboxyethyl)-6-methoxy-2(3H)-benzothiazolylidene]methyl]-1-butenyl]-1-methyl-, iodide
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Overview
Description
Naphtho[1,2-d]thiazolium, 2-[2-[[3-(2-carboxyethyl)-6-methoxy-2(3H)-benzothiazolylidene]methyl]-1-butenyl]-1-methyl-, iodide is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a naphtho[1,2-d]thiazolium core, which is further substituted with a carboxyethyl group, a methoxy group, and an iodide ion. Its intricate structure makes it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-d]thiazolium, 2-[2-[[3-(2-carboxyethyl)-6-methoxy-2(3H)-benzothiazolylidene]methyl]-1-butenyl]-1-methyl-, iodide typically involves multi-step organic reactions. One common method includes the condensation of 2-carboxyethyl-6-methoxybenzothiazole with a suitable aldehyde, followed by cyclization to form the thiazolium ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and stringent quality control measures to ensure consistency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-d]thiazolium, 2-[2-[[3-(2-carboxyethyl)-6-methoxy-2(3H)-benzothiazolylidene]methyl]-1-butenyl]-1-methyl-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to thiazolidine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as cyanide or thiocyanate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolium salts depending on the nucleophile used.
Scientific Research Applications
Naphtho[1,2-d]thiazolium, 2-[2-[[3-(2-carboxyethyl)-6-methoxy-2(3H)-benzothiazolylidene]methyl]-1-butenyl]-1-methyl-, iodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Naphtho[1,2-d]thiazolium, 2-[2-[[3-(2-carboxyethyl)-6-methoxy-2(3H)-benzothiazolylidene]methyl]-1-butenyl]-1-methyl-, iodide involves its interaction with specific molecular targets. In biological systems, it may interact with cellular membranes or proteins, leading to changes in cellular function. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-d]thiazolium bromide: Similar structure but with a bromide ion instead of iodide.
Benzothiazolium derivatives: Compounds with a benzothiazolium core but different substituents.
Uniqueness
Naphtho[1,2-d]thiazolium, 2-[2-[[3-(2-carboxyethyl)-6-methoxy-2(3H)-benzothiazolylidene]methyl]-1-butenyl]-1-methyl-, iodide is unique due to its specific substitution pattern and the presence of the iodide ion. This gives it distinct chemical and physical properties, such as higher reactivity in nucleophilic substitution reactions and unique optical characteristics .
Properties
CAS No. |
63870-55-3 |
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Molecular Formula |
C28H27IN2O3S2 |
Molecular Weight |
630.6 g/mol |
IUPAC Name |
3-[6-methoxy-2-[2-[(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]-1,3-benzothiazol-3-yl]propanoic acid;iodide |
InChI |
InChI=1S/C28H26N2O3S2.HI/c1-4-18(15-25-29(2)28-21-8-6-5-7-19(21)9-12-23(28)34-25)16-26-30(14-13-27(31)32)22-11-10-20(33-3)17-24(22)35-26;/h5-12,15-17H,4,13-14H2,1-3H3;1H |
InChI Key |
CCNCXJODMKBCDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)C)C=C4N(C5=C(S4)C=C(C=C5)OC)CCC(=O)O.[I-] |
Origin of Product |
United States |
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